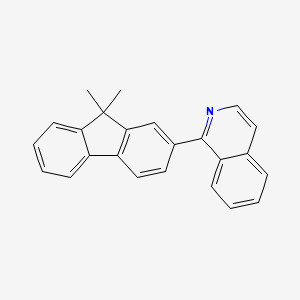

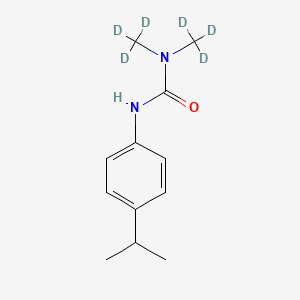

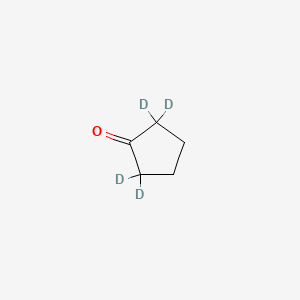

![molecular formula C6H4N2O B1602731 オキサゾロ[5,4-b]ピリジン CAS No. 273-62-1](/img/structure/B1602731.png)

オキサゾロ[5,4-b]ピリジン

概要

説明

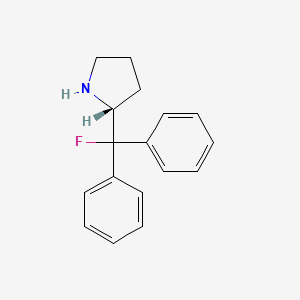

Oxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of Oxazolo[5,4-B]pyridine involves a palladium-catalyzed direct C–H bond functionalization methodology . This method is used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization . The reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate has also been reported to synthesize oxazolo[4,5-b]pyridine-2(3H)-thione .

Molecular Structure Analysis

The InChI code for Oxazolo[5,4-B]pyridine is 1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Chemical Reactions Analysis

The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .

Physical and Chemical Properties Analysis

Oxazolo[5,4-B]pyridine is a solid substance at room temperature . It has a molecular weight of 120.11 . The compound is stored in a dry environment at room temperature .

科学的研究の応用

医薬品化学: キナーゼ阻害

オキサゾロ[5,4-b]ピリジン誘導体は、キナーゼ阻害剤としての役割で知られています。これらの化合物は、さまざまな分子標的に結合する能力があるため、創薬におけるファーマコフォアとして頻繁に使用されています。 VEGFR-2、EDG-1、およびACC2タンパク質の強力な阻害剤として特定されており、これらのタンパク質は、新規治療薬の開発において重要です .

抗菌剤および抗ウイルス剤

オキサゾロ[5,4-b]ピリジンの骨格は、抗菌および抗ウイルス特性を持つ化合物の構造要素です。 その誘導体は、薬剤耐性菌株およびウイルスに対する潜在的な作用について研究されており、新規抗生物質および抗ウイルス薬の開発において価値があります .

農業化学: 殺虫剤および除草剤

農業において、オキサゾロ[5,4-b]ピリジン化合物は、駆虫および殺ダニ活性について研究されています。 これらの特性は、さまざまな害虫や雑草に効果的な殺虫剤や除草剤の開発に役立ち、作物の保護と収量増加に貢献します .

材料科学: LEDおよび光学システム

オキサゾロ[5,4-b]ピリジンの蛍光発光特性は、LEDデバイスや非線形光学システムの構築において有望です。 その誘導体は、材料科学において、独特の吸収および蛍光スペクトルを持つ成分を開発するために利用できます .

化学合成: ヘテロ環化合物の形成

オキサゾロ[5,4-b]ピリジンは、化学合成において、ヘテロ環化合物の形成のための中間体として使用されます。 それは、ピリミジン誘導体の環化およびオキサゾール誘導体の縮合におけるビルディングブロックとして働き、広範囲の生物活性分子をもたらします .

環境科学: 汚染監視

オキサゾロ[5,4-b]ピリジンが環境科学において特定の用途で直接報告されているわけではありませんが、その誘導体が化学合成において果たす役割から、汚染監視と環境評価のためのセンサーや指標を開発する可能性があります .

分析化学: 分光分析

オキサゾロ[5,4-b]ピリジン誘導体の電子構造は、分光法を使用して分析できます。 これは、分析化学において、電荷移動を理解し、さまざまなシステムにおける吸収および発光スペクトルの特性を予測するために不可欠です .

薬理学: 抗炎症活性

オキサゾロ[5,4-b]ピリジン誘導体は、その抗炎症活性について評価されています。 分子ドッキング法によると、これらの化合物は、潜在的な抗炎症剤として機能する可能性があり、一部の誘導体は、参照薬よりも標的タンパク質に対する結合親和性が高いことを示しています .

Safety and Hazards

The safety information for Oxazolo[5,4-B]pyridine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The future directions for Oxazolo[5,4-B]pyridine research could involve the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus .

作用機序

Target of Action

Oxazolo[5,4-B]pyridine and its derivatives are structurally similar to nucleic purine bases . They have been found to exhibit a variety of biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . One of the targets of Oxazolo[5,4-B]pyridine derivatives is Adenosine Kinase (ADK) .

Mode of Action

The mode of action of Oxazolo[5,4-B]pyridine derivatives involves interaction with their targets, leading to changes in cellular processes. For instance, one derivative effectively suppressed ADK in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties .

Biochemical Pathways

Their structural similarity to dna bases such as adenine and guanine suggests that they may interact with dna or rna, potentially affecting transcription or translation processes .

Pharmacokinetics

These compounds are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Result of Action

The molecular and cellular effects of Oxazolo[5,4-B]pyridine’s action are diverse, given the range of biological activities these compounds exhibit. For example, in the context of anticancer activity, these compounds have shown cytotoxic activity against a panel of human cancer cell lines .

Action Environment

It is known that the synthesis and functionalization of these compounds can be influenced by various factors, including the choice of solvent and base, temperature, and reaction time .

生化学分析

Biochemical Properties

Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .

Cellular Effects

Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxazole derivatives have been found to exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Oxazole derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Oxazole derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Oxazole derivatives have been found to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Oxazole derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

IUPAC Name |

[1,3]oxazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPLMTPHDFFMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600419 | |

| Record name | [1,3]Oxazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-62-1 | |

| Record name | [1,3]Oxazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。